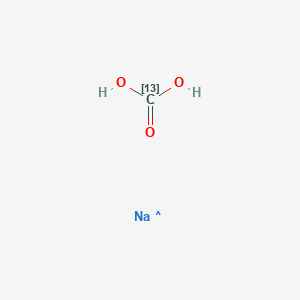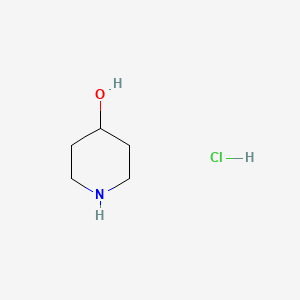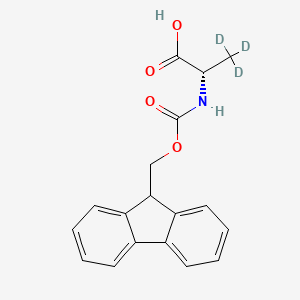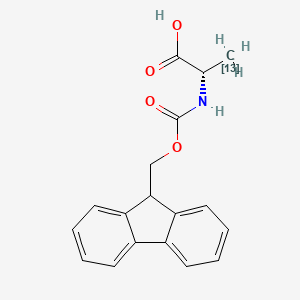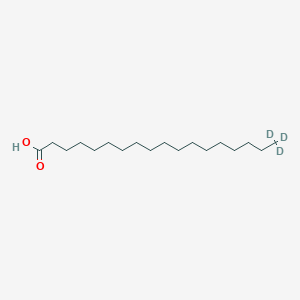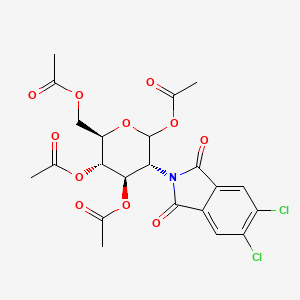![molecular formula C15H23BrO B1316359 Benzene, [[(8-bromooctyl)oxy]methyl]- CAS No. 83515-83-7](/img/structure/B1316359.png)
Benzene, [[(8-bromooctyl)oxy]methyl]-
Overview
Description
This compound is synthesized through a complex process and has been studied extensively for its mechanism of action and physiological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(8-bromooctyl)oxy]methyl]- involves a multi-step process. One common method includes the reaction of benzyl alcohol with 8-bromooctanol in the presence of a strong acid catalyst to form the desired product. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of Benzene, [[(8-bromooctyl)oxy]methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, [[(8-bromooctyl)oxy]methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, ketones, and alkanes.
Scientific Research Applications
Benzene, [[(8-bromooctyl)oxy]methyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of other compounds, including bioactive molecules.
Biology: Studied for its interactions with proteins and enzymes, particularly protein kinases and G protein-coupled receptors.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [[(8-bromooctyl)oxy]methyl]- is not fully understood. studies have shown that it can interact with various proteins and enzymes in the body, including protein kinases and G protein-coupled receptors. These interactions are believed to be responsible for the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Benzene, [[(8-chlorooctyl)oxy]methyl]
- Benzene, [[(8-iodooctyl)oxy]methyl]
- Benzene, [[(8-fluorooctyl)oxy]methyl]
Uniqueness
Benzene, [[(8-bromooctyl)oxy]methyl]- is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs.
Properties
IUPAC Name |
8-bromooctoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO/c16-12-8-3-1-2-4-9-13-17-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPORJRVEUCPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569069 | |
| Record name | {[(8-Bromooctyl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83515-83-7 | |
| Record name | {[(8-Bromooctyl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)

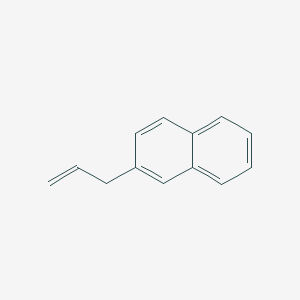
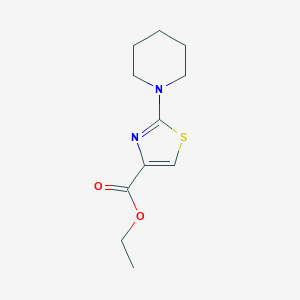
![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)
![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)
